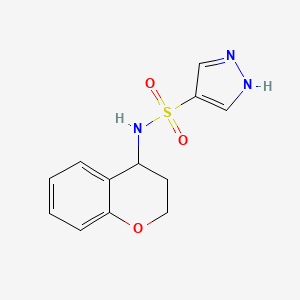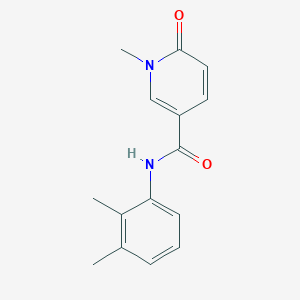
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide, also known as Mocetinostat, is a synthetic small molecule that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi have been extensively studied in recent years due to their potential as anti-cancer agents. Mocetinostat has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.
作用机制
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which results in the repression of gene expression. By inhibiting HDAC activity, this compound increases histone acetylation, which leads to the activation of tumor suppressor genes and the repression of oncogenes. This compound also affects the acetylation of non-histone proteins, including transcription factors and signaling molecules, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in gene expression in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to modulate the immune response, leading to the activation of anti-tumor immune cells. This compound has also been shown to affect the metabolism of cancer cells, leading to decreased glucose uptake and ATP production.
实验室实验的优点和局限性
One of the advantages of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. This compound has also been shown to be effective in combination with other anti-cancer agents, which may improve its overall efficacy. However, this compound has limitations in terms of its pharmacokinetics, including low oral bioavailability and rapid clearance. In addition, this compound may have off-target effects at high concentrations, which may limit its clinical use.
未来方向
Future research on 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide should focus on improving its pharmacokinetic properties, such as oral bioavailability and half-life. In addition, further studies are needed to evaluate the safety and efficacy of this compound in combination with other anti-cancer agents. The role of this compound in modulating the immune response should also be further investigated. Finally, the potential use of this compound in other disease states, such as neurodegenerative disorders, should be explored.
合成方法
The synthesis of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide involves several steps starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3-pyridinecarboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 2-methylphenylmagnesium bromide to form the corresponding ketone. The ketone is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to the corresponding aldehyde using Dess-Martin periodinane. The final step involves the condensation of the aldehyde with methylamine to form this compound.
科学研究应用
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with various types of cancer.
属性
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)15-14(18)11-7-8-13(17)16(2)9-11/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIEFNHZYGRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)


![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)